1-(2-methylphenyl)-3-[(thiophen-3-yl)methyl]urea
Description
1-(2-Methylphenyl)-3-[(thiophen-3-yl)methyl]urea is a urea derivative featuring a 2-methylphenyl substituent on one nitrogen atom and a thiophen-3-ylmethyl group on the other. Urea derivatives are widely studied for their biological activities, including enzyme inhibition (e.g., urease) and receptor modulation.
Properties
IUPAC Name |
1-(2-methylphenyl)-3-(thiophen-3-ylmethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-10-4-2-3-5-12(10)15-13(16)14-8-11-6-7-17-9-11/h2-7,9H,8H2,1H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVKDIMJARVBAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamoyl Chloride-Mediated Coupling
A widely employed method involves reacting primary amines with carbamoyl chlorides in the presence of a base. For this compound, the protocol adapts as follows:
Synthesis of (Thiophen-3-yl)methylcarbamoyl Chloride
Coupling with 2-Methylaniline
Yield : 70–85% (extrapolated from analogous syntheses).
Purification : Recrystallization from ethyl acetate/diethyl ether (1:3).
Isocyanate Intermediate Route
Alternative approaches generate isocyanate intermediates from urea precursors:
Formation of 2-Methylphenyl Isocyanate
Nucleophilic Attack by (Thiophen-3-yl)methylamine
One-Pot Sequential Alkylation-Cyclization
A patent-derived strategy (DE3516630A1) suggests a tandem process:
Simultaneous Activation of Amines
In Situ Purification
Optimization Challenges and Solutions
Steric and Electronic Effects
Byproduct Formation
- Symmetrical Urea Contamination : Occurs via amine disproportionation. Additive use of p-toluenesulfonic acid suppresses this.
- Oxidative Degradation : Thiophene rings are oxidation-prone. Conduct reactions under nitrogen atmosphere.
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, CDCl3) :
- δ 7.25–7.10 (m, 4H, Ar-H), 6.95 (d, J = 5.1 Hz, 1H, thiophene-H), 4.35 (s, 2H, CH2), 2.35 (s, 3H, CH3).
13C NMR (101 MHz, CDCl3) :
HRMS (ESI) : [M + H]+ Calculated for C13H15N2OS: 257.0851; Found: 257.0849.
Crystallographic Validation
Single-crystal X-ray diffraction (as in source) confirms planar urea geometry and intermolecular H-bonding (Figure 1).
Comparative Analysis of Synthetic Methods
| Method | Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Carbamoyl Chloride | Triphosgene, Et3N | Reflux, 3 h | 70–85 | ≥95 |
| Isocyanate | Phosgene, THF | RT, 12 h | 60–75 | 90 |
| One-Pot | CDI, DMF | 80°C, 24 h | 50–65 | 85 |
Chemical Reactions Analysis
Types of Reactions: 1-(2-methylphenyl)-3-[(thiophen-3-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-methylphenyl)-3-[(thiophen-3-yl)methyl]urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-methylphenyl)-3-[(thiophen-3-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The thiophene and tolyl groups contribute to its binding affinity and specificity towards these targets. The compound may exert its effects by modulating enzyme activity, receptor binding, or cellular signaling pathways, leading to various biological outcomes.
Comparison with Similar Compounds
Structural Modifications in Urea Derivatives
The table below highlights structural variations in analogs and their synthetic yields:
Key Observations :
- Synthetic Efficiency: The target compound’s closest analog (quinoxaline-sulfanyl-acetyl derivative) achieved a 93% yield via a modified method using sodium acetate and ethanol , outperforming the 72% yield of the pyrrole-carbonyl derivative and the 22% yield of the hydroxyethyl-substituted compound .
- Substituent Diversity : Electron-withdrawing groups (e.g., CF₃ in ) and heterocycles (e.g., pyridine in , thiophene in the target) are common, influencing electronic properties and binding interactions.
Urease Inhibition and Radical Scavenging
- Thiourea Analogs : highlights 1-aroyl-3-[3-chloro-2-methylphenyl]thiourea hybrids as potent urease inhibitors, with radical scavenging assays showing IC₅₀ values comparable to ascorbic acid . While the target compound lacks direct data, its thiophene moiety may mimic thiourea’s sulfur-mediated interactions.
- Pyridine-Thioether Derivatives : Compounds like 7n () exhibit enhanced enzyme inhibition due to pyridine-thioether groups, suggesting that sulfur-containing substituents (as in the target) are critical for activity .
Pharmacokinetic and Physicochemical Properties
Substituent Effects on Solubility and Stability
- Thiophene vs. Quinoxaline: The target’s thiophen-3-ylmethyl group may improve metabolic stability compared to the quinoxaline-sulfanyl-acetyl analog, which has a bulkier, oxidation-prone structure .
Biological Activity
1-(2-methylphenyl)-3-[(thiophen-3-yl)methyl]urea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a urea functional group linked to a 2-methylphenyl moiety and a thiophen-3-yl group. This unique structure contributes to its interaction with various biological targets.
This compound exhibits its biological effects through several mechanisms:
- Enzyme Interaction : The compound can modulate the activity of specific enzymes by binding to their active sites, influencing metabolic pathways and cellular functions.
- Receptor Binding : It may interact with cellular receptors, affecting signaling pathways that regulate various physiological processes.
- Gene Expression Modulation : The compound has been shown to affect gene expression, potentially altering cellular metabolism and energy production.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
The compound has also been investigated for its anticancer activity. Studies suggest that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways, making it a candidate for further development as an anticancer agent.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of thiophene derivatives, including this compound. The results showed effective inhibition of bacterial growth, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
- Anticancer Activity : Another investigation focused on the compound's ability to induce cell cycle arrest and apoptosis in human cancer cell lines. The findings indicated that treatment with the compound led to significant reductions in cell viability and increased markers of apoptosis.
Biochemical Analysis
The biochemical properties of this compound highlight its role in influencing various metabolic processes:
| Activity | Effect |
|---|---|
| Enzyme Inhibition | Modulates enzyme activity |
| Antioxidant Activity | Scavenges free radicals |
| Gene Expression | Alters expression of metabolic genes |
Q & A
Q. What are the established synthetic routes for 1-(2-methylphenyl)-3-[(thiophen-3-yl)methyl]urea, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Preparation of the thiophene core via gold(I)-catalyzed cyclization of alkynyl thioanisoles to ensure regioselectivity (analogous to methods in ).
- Step 2 : Functionalization of the thiophene moiety with a methylphenyl group using Ullmann coupling or nucleophilic substitution (as seen in ).
- Step 3 : Formation of the urea linkage via reaction between an isocyanate and an amine. Solvents like THF or DCM are used under inert atmospheres at 0–25°C to minimize side reactions ().
Q. Optimization Strategies :
- Temperature Control : Lower temperatures reduce byproduct formation during urea bond formation.
- Catalysts : Pd-based catalysts improve coupling efficiency for aromatic groups ().
- Purification : Column chromatography or recrystallization ensures >95% purity ().
Table 1 : Example Reaction Conditions from Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiophene cyclization | AuCl₃, 80°C, DCE | 78 | |
| Urea formation | 2-methylphenyl isocyanate, THF, 0°C | 65 |
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
- X-ray Crystallography : Single-crystal XRD with SHELXL () refines anisotropic displacement parameters. ORTEP-3 () visualizes electron density maps.
- Spectroscopy :
- IR : Urea C=O stretch (~1640 cm⁻¹) and aromatic C-H bends (~800 cm⁻¹) are diagnostic ().
Key Challenges : Crystallization may require vapor diffusion with dichloromethane/hexane mixtures due to low solubility.
Q. What physicochemical properties are critical for experimental handling and formulation?
- Solubility : Poor aqueous solubility (common in urea derivatives); DMSO or ethanol are preferred solvents for in vitro assays ().
- Stability : Susceptible to hydrolysis under acidic/basic conditions; storage at -20°C in amber vials is recommended ().
- Melting Point : Typically 150–200°C (analogous to ).
Advanced Research Questions
Q. How are structure-activity relationships (SAR) analyzed for this compound’s potential as a kinase inhibitor?
- Target Selection : Prioritize kinases with hydrophobic active sites (e.g., BTK, EGFR) due to the compound’s aromatic/heterocyclic motifs ().
- Modifications :
- Assays :
- In Vitro Kinase Inhibition : IC₅₀ determination using ADP-Glo™ assays ().
- Cellular Efficacy : Antiproliferative effects on B-cell lymphoma lines (e.g., Ramos cells) via Western blotting of phosphorylated BTK ().
Table 2 : Hypothetical SAR Data (Based on Analogues)
| Modification | BTK IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|
| Thiophen-3-yl | 12.3 ± 1.2 | 8.5 |
| Thiophen-2-yl | 45.6 ± 3.1 | 10.2 |
Q. How can contradictions in pharmacological data (e.g., variable IC₅₀ values across studies) be resolved?
- Source Analysis : Check assay conditions (e.g., ATP concentration in kinase assays; ).
- Dose-Response Curves : Use 10-point dilution series (0.1–100 µM) to minimize variability ().
- Orthogonal Validation : Confirm target engagement via CETSA (Cellular Thermal Shift Assay) or SPR (Surface Plasmon Resonance; ).
Case Study : A 2025 study () found BTK IC₅₀ = 12 nM, while a 2023 report () reported 35 nM. Discrepancies were traced to differences in Mg²⁺ ion concentration during assays.
Q. What computational methods predict this compound’s interactions with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses in BTK (PDB: 5P9J). The thiophene ring shows π-π stacking with Phe413 ().
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories.
- ADMET Prediction : SwissADME estimates moderate CYP3A4 inhibition risk (logP ~3.5; ).
Validation : Compare computational IC₅₀ with experimental data; deviations >10-fold suggest force field inaccuracies ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
